(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Nitroimidazooxazine Structure-activity relationship Antitubercular drug discovery

(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-38-7) is a chiral nitroimidazooxazine compound belonging to the bicyclic nitroimidazole class that includes the FDA-approved antitubercular drug pretomanid (PA-824) and the anti-leishmanial candidate DNDI-8219. The compound features a 4-phenoxybenzyl side chain at the 6-position of the (S)-configured imidazooxazine core, distinguishing it from PA-824 which carries a 4-trifluoromethoxybenzyl group.

Molecular Formula C19H17N3O5
Molecular Weight 367.4 g/mol
CAS No. 187235-38-7
Cat. No. B12939106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
CAS187235-38-7
Molecular FormulaC19H17N3O5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H17N3O5/c23-22(24)18-11-21-10-17(13-26-19(21)20-18)25-12-14-6-8-16(9-7-14)27-15-4-2-1-3-5-15/h1-9,11,17H,10,12-13H2/t17-/m0/s1
InChIKeyIZTYJZIECAMJBF-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-38-7): A Structurally Differentiated Nitroimidazooxazine for Anti-Tubercular R&D Procurement


(S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-38-7) is a chiral nitroimidazooxazine compound belonging to the bicyclic nitroimidazole class that includes the FDA-approved antitubercular drug pretomanid (PA-824) and the anti-leishmanial candidate DNDI-8219 [1]. The compound features a 4-phenoxybenzyl side chain at the 6-position of the (S)-configured imidazooxazine core, distinguishing it from PA-824 which carries a 4-trifluoromethoxybenzyl group [2]. This structural substitution replaces the electron-withdrawing trifluoromethoxy moiety with a biaryl ether, altering lipophilicity and electronic properties while retaining the 2-nitro pharmacophore essential for bioreductive activation [2]. The compound is commercially available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why PA-824 (Pretomanid) and Other Nitroimidazooxazines Cannot Substitute for (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine in SAR and Probe Development


Within the nitroimidazooxazine class, even single-atom or single-group modifications to the side chain produce significant shifts in antitubercular potency, metabolic stability, and in vivo efficacy that preclude simple interchange [1]. PA-824 (CAS 187235-37-6) carries a 4-trifluoromethoxybenzyl side chain that confers a specific CLOGP and electron-withdrawing profile (∑σ) [1]; the target compound replaces this with a 4-phenoxybenzyl group, which alters both lipophilicity and the electronic character of the terminal ring, factors shown to correlate quantitatively with MABA potency in the biphenyl analogue series [1]. Additionally, the commercial availability of this specific compound at documented purity (97%) with batch-specific analytical characterization enables reproducible SAR studies that would be confounded by using PA-824 or other analogs bearing different side chains. The Palmer et al. study demonstrated that three biphenyl analogues achieved >200-fold higher in vivo efficacy than PA-824 itself, underscoring that side-chain modifications are not incremental but can produce order-of-magnitude performance differences [1].

Quantitative Differentiation Evidence for (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine vs. PA-824 and Other Class Members


Structural Differentiation: Biaryl Ether Side Chain vs. Trifluoromethoxy Side Chain of PA-824

The target compound (CAS 187235-38-7) differs from the clinical candidate PA-824 (pretomanid, CAS 187235-37-6) by substitution of the terminal 4-trifluoromethoxy group with a 4-phenoxy group, converting the side chain from a trifluoromethoxybenzyl ether to a biaryl (4-phenoxybenzyl) ether [1]. In the Palmer et al. 2010 structure-activity study, para-linked biaryl analogues as a class were identified as the most active configuration, with potency correlating significantly with both lipophilicity (CLOGP) and the electron-withdrawing properties of terminal ring substituents (∑σ) [1]. The phenoxy substituent introduces a distinct electronic and steric profile compared to trifluoromethoxy, placing this compound at a different coordinate in the CLOGP/∑σ activity landscape [1].

Nitroimidazooxazine Structure-activity relationship Antitubercular drug discovery

Commercially Documented Purity and Batch-Level Analytical Characterization vs. Research-Grade PA-824

The target compound is supplied by Bidepharm with a standard purity of 97% and includes batch-specific QC documentation covering NMR, HPLC, and GC analyses . This level of documented characterization meets the procurement threshold for SAR studies and in vitro screening, providing traceable quality metrics that are not uniformly available for all nitroimidazooxazine analogs from single vendors .

Quality control Procurement specification Analytical characterization

Class-Level Antitubercular SAR Context: Biphenyl Analogues as a Privileged Sub-Class within Nitroimidazooxazines

The Palmer et al. 2010 study established that within the nitroimidazooxazine series, para-linked biaryl analogues (the structural class to which the target compound belongs) were the most active configuration, outperforming meta- and ortho-linked analogues in both replicating (MABA) and nonreplicating (LORA) antitubercular assays [1]. A quantitative correlation was demonstrated between MABA potency and both lipophilicity (CLOGP) and the electron-withdrawing properties of terminal ring substituents (∑σ) [1]. While specific MIC values for the 4-phenoxy compound were not directly extractable from the available abstract and public metadata, the study reported that three biaryl analogues bearing lipophilic, electron-withdrawing groups achieved >200-fold higher in vivo efficacy than PA-824 in a mouse model of acute M. tuberculosis infection [1].

Antitubercular activity Biphenyl SAR MABA assay

Recommended Procurement and Application Scenarios for (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine (CAS 187235-38-7)


Structure-Activity Relationship (SAR) Studies Exploring Biaryl Ether Side Chain Modifications of the Nitroimidazooxazine Pharmacophore

The 4-phenoxybenzyl side chain provides a distinct biaryl ether motif that is absent from the clinical candidate PA-824. Researchers conducting SAR expansion of the biphenyl analogue series described by Palmer et al. (J Med Chem, 2010) can use this compound as a direct probe of how replacement of trifluoromethoxy with phenoxy affects the CLOGP/∑σ activity correlation established for replicating (MABA) and nonreplicating (LORA) antitubercular activity [1]. The documented 97% purity with batch-specific NMR, HPLC, and GC ensures that observed biological activity can be attributed to the target structure rather than impurities.

Head-to-Head Comparator Studies Against PA-824 and Delamanid in Mycobacterial Phenotypic Screening Cascades

This compound can serve as a structurally defined comparator in phenotypic screening cascades designed to differentiate nitroimidazooxazine analogs by side-chain composition. Because the Palmer et al. study established that para-linked biaryl analogues can achieve >200-fold higher in vivo efficacy than PA-824 [1], inclusion of this 4-phenoxy variant enables direct benchmarking of how the biaryl ether modification ranks within the broader activity landscape. Procurement of this specific CAS number ensures structural reproducibility across experiments.

Bioreductive Prodrug Mechanistic Studies Requiring Defined Nitroimidazooxazine Substrates

The 2-nitro group is the essential bioreductive trigger that is activated by mycobacterial deazaflavin-dependent nitroreductase (Ddn). This compound retains the intact (S)-configured 2-nitroimidazooxazine core while varying the side chain, making it suitable for studies correlating side-chain structure with Ddn substrate recognition, reduction potential, and intracellular NO release kinetics [1]. The commercial availability with analytical documentation supports reproducible biochemical assay conditions.

Method Development and Analytical Reference Standard for Nitroimidazooxazine Analogues

With a molecular formula of C19H17N3O5 (MW 367.36), distinct from PA-824 (C14H12F3N3O5, MW 359.26), this compound can serve as a chromatographic and spectroscopic reference standard for method development targeting biaryl ether-containing nitroimidazooxazines. The supplier-provided NMR, HPLC, and GC data provide initial reference parameters for method validation in quality control or bioanalytical laboratories.

Quote Request

Request a Quote for (S)-2-Nitro-6-(4-phenoxy-benzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.